Enantioselective Aldose Reductase Inhibition: S-Configuration Outperforms R-Configuration
The (2S)-configured PS-alanine produces enantioselective inhibition of aldose reductase, with the S-configuration demonstrating greater inhibitory activity than the R-configuration [1]. In contrast, the isosteric N-benzoyl alanine series exhibits no consistent pattern of enantioselectivity [1]. For procurement targeting aldose reductase inhibitor research, the S-enantiomer is the active stereoisomer and cannot be functionally replaced by the R-enantiomer (CAS 29268-17-5) or racemic mixtures without loss of potency [1].
| Evidence Dimension | Aldose reductase inhibitory activity - enantioselectivity pattern |
|---|---|
| Target Compound Data | S-configuration shows greater inhibition than R-configuration |
| Comparator Or Baseline | (2R)-2-[(phenylsulfonyl)amino]propanoic acid (R-enantiomer); N-benzoylalanines (both enantiomers) |
| Quantified Difference | Enantioselective inhibition pattern (S > R) for PS-alanines; no consistent enantioselectivity for N-benzoylalanines |
| Conditions | Aldose reductase (ALR2) enzymatic inhibition assay (Journal of Medicinal Chemistry, 1991) |
Why This Matters
This documented enantioselectivity provides a verifiable basis for selecting the (2S)-enantiomer over its (2R)-enantiomer (CAS 29268-17-5) or racemic mixtures when aldose reductase inhibitory activity is the experimental objective.
- [1] DeRuiter, J., Davis, R. A., Wandrekar, V. G., & Mayfield, C. A. (1991). Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(7), 2120–2126. doi:10.1021/jm00111a030 View Source
